molecular formula C15H14O2 B1270690 2-(2-Phenylethoxy)benzaldehyde CAS No. 93898-91-0

2-(2-Phenylethoxy)benzaldehyde

Cat. No. B1270690
CAS RN: 93898-91-0
M. Wt: 226.27 g/mol
InChI Key: BOZPKSQHOCUCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethoxy)benzaldehyde is an organic aromatic compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .


Synthesis Analysis

The synthesis of substituted benzaldehydes, such as 2-(2-Phenylethoxy)benzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the selective synthesis of benzaldehydes from corresponding benzyl alcohols using hypochlorite as an oxidant in an organic medium under phase transfer catalysis .


Molecular Structure Analysis

The InChI code for 2-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 .


Physical And Chemical Properties Analysis

2-(2-Phenylethoxy)benzaldehyde is a solid at room temperature .

Scientific Research Applications

Benzaldehyde Formation Studies

Research has explored the formation of benzaldehyde, a compound related to 2-(2-Phenylethoxy)benzaldehyde, in various contexts. For instance, studies have examined the thermal formation of benzaldehyde from phenylacetaldehyde, identifying phenylacetaldehyde as an effective precursor in the presence of air and water, which enhances benzaldehyde formation (Chu & Yaylayan, 2008).

Synthesis and Catalysis

The synthesis of substituted benzaldehydes, including 2-(2-Phenylethoxy)benzaldehyde, has been a subject of research. A study focused on the selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, leading to the synthesis of substituted 2-bromobenzaldehydes (Dubost et al., 2011). Another research discussed the efficient synthesis of labeled benzaldehydes via regio-selective formylation, providing a methodology for synthesizing functionalized benzaldehydes with high isotopic purity (Boga, Alhassan, & Hesk, 2014).

Polymer Chemistry

In polymer chemistry, the synthesis of 2-substituted 1,3-benzoxazines, including compounds with structures related to 2-(2-Phenylethoxy)benzaldehyde, has been investigated. These monomers were polymerized, and their thermal properties were analyzed, indicating their potential applications in materials science (Ohashi et al., 2016).

Bioproduction of Benzaldehyde

The bioproduction of benzaldehyde, a compound structurally related to 2-(2-Phenylethoxy)benzaldehyde, has been explored using Pichia pastoris in a two-phase partitioning bioreactor. This study aimed to enhance benzaldehyde production, an important molecule in the flavor industry (Craig & Daugulis, 2013).

Chemical Reactions and Synthesis

Various studies have delved into the reactions involving benzaldehyde and its derivatives. For instance, research on the hydrolysis and hydrogenolysis of acetals and thioacetals of benzaldehyde has been conducted, examining the reaction rates and stereoelectronic effects (Moreau et al., 1997). Additionally, the synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde, an intermediate in the synthesis of anticancer drugs, has been reported, highlighting the importance of benzaldehyde derivatives in pharmaceutical applications (Duan et al., 2017).

properties

IUPAC Name

2-(2-phenylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-12-14-8-4-5-9-15(14)17-11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPKSQHOCUCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361368
Record name 2-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethoxy)benzaldehyde

CAS RN

93898-91-0
Record name 2-(2-phenylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzaldehyde (0.20 mL, 1.9 mmol) in DMF (2.0 mL) was added with (2-bromoethyl)benzene (0.39 mL, 2.8 mmol) and potassium carbonate (0.78 g, 5.6 mmol), stirred at room temperature for 3.0 hours and at 80° C. for 7.5 hours. The reaction mixture was added with water and ethyl acetate to separate the mixture into organic layer and aqueous layer and the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10 to 80/20) to obtain 2-(2-phenylethyloxy)benzaldehyde (0.15 g, 36%).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Phenylethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Phenylethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(2-Phenylethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2-Phenylethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2-Phenylethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2-Phenylethoxy)benzaldehyde

Citations

For This Compound
1
Citations
A Nakazato, K Ohta, Y Sekiguchi… - Journal of medicinal …, 1999 - ACS Publications
σ Receptor antagonists may be effective antipsychotic drugs that do not induce motor side effects caused by ingestion of classical drugs such as haloperidol. We obtained evidence that …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.